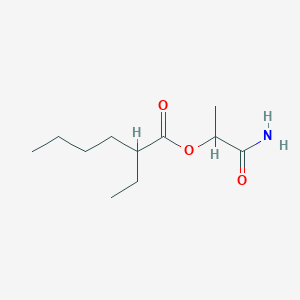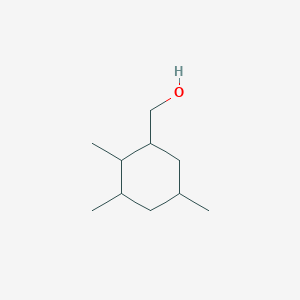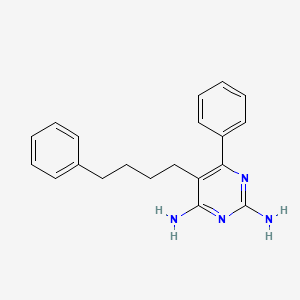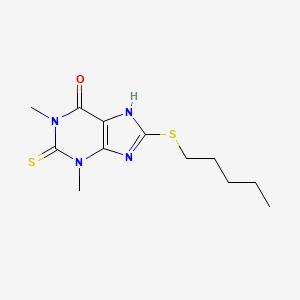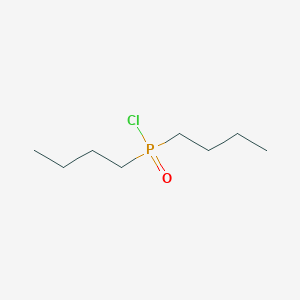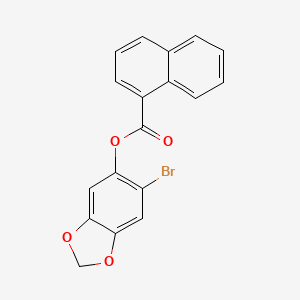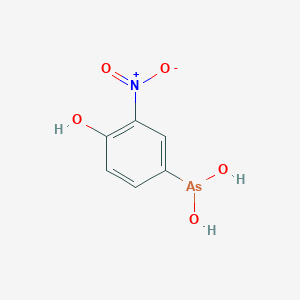
(4-Hydroxy-3-nitrophenyl)arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-nitrophenyl)arsonous acid is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonous acid group. This compound is known for its pale yellow crystalline appearance and is highly toxic by ingestion, inhalation, or skin absorption .
Méthodes De Préparation
The synthesis of (4-Hydroxy-3-nitrophenyl)arsonous acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonous acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
(4-Hydroxy-3-nitrophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include strong oxidizers, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Hydroxy-3-nitrophenyl)arsonous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although its high toxicity limits its use.
Mécanisme D'action
The mechanism by which (4-Hydroxy-3-nitrophenyl)arsonous acid exerts its effects involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are those related to oxidative stress and cellular respiration .
Comparaison Avec Des Composés Similaires
(4-Hydroxy-3-nitrophenyl)arsonous acid can be compared to other nitrophenyl compounds such as:
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the arsonous acid group.
4-Hydroxy-3-nitrophenylacetyl: Used in immunological studies and has different biological properties.
Roxarsone: Another arsonous acid derivative used as a growth promoter in animal feed.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
5410-79-7 |
|---|---|
Formule moléculaire |
C6H6AsNO5 |
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
Clé InChI |
YAODANCEJHIXBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


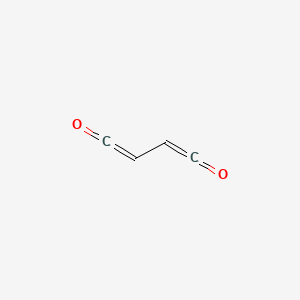
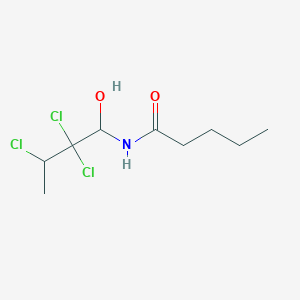
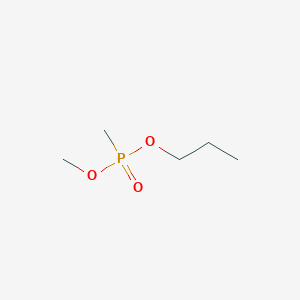

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
